molecular formula C13H12FN B14899623 2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile

2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile

Cat. No.: B14899623
M. Wt: 201.24 g/mol
InChI Key: ZVQSYYCGESZXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile is a fluorinated aromatic nitrile compound characterized by a benzonitrile core substituted with a fluorine atom at the 2-position and a hex-1-yn-1-yl group at the 5-position. These compounds are frequently employed as intermediates in pharmaceuticals (e.g., PARP inhibitors) and materials science (e.g., OLED emitters) due to their electron-withdrawing nitrile group and tunable substituents .

Properties

Molecular Formula

C13H12FN

Molecular Weight

201.24 g/mol

IUPAC Name

2-fluoro-5-hex-1-ynylbenzonitrile

InChI

InChI=1S/C13H12FN/c1-2-3-4-5-6-11-7-8-13(14)12(9-11)10-15/h7-9H,2-4H2,1H3

InChI Key

ZVQSYYCGESZXCV-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC(=C(C=C1)F)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

    Addition Reactions: The triple bond in the hex-1-yn-1-yl group can participate in addition reactions with various reagents.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile involves its interaction with specific molecular targets. The fluoro group and the triple bond in the hex-1-yn-1-yl group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the desired effects in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their substituents, molecular weights, synthesis methods, and applications:

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Key Applications Synthesis Method Yield/Performance Data References
2-Fluoro-5-(trifluoromethyl)benzonitrile Trifluoromethyl (-CF₃) 205.11 OLED host materials, hydrogen-bonding anchors Nucleophilic aromatic substitution PLQYs >50% in solid-state
2-Fluoro-5-[(3-oxoisobenzofuran-1(3H)-ylidene)methyl]benzonitrile (Z)-(3-oxo-1(3H)-isobenzofuranylidene)methyl 265.24 PARP inhibitor intermediate (e.g., Olaparib) Pd-catalyzed coupling of 3-methylene isobenzofuran-1(3H)-one with 2-fluoro-5-bromobenzonitrile ~97% yield
2-Fluoro-5-((methyl(prop-2-yn-1-yl)amino)methyl)benzonitrile Methyl(prop-2-yn-1-yl)amino-methyl 216.23 Pharmaceutical intermediate (automated synthesis) Reductive amination with N-methylpropargylamine 61% yield
2-Fluoro-5-(imidazo[1,2-a]pyridin-3-yl)benzonitrile Imidazo[1,2-a]pyridin-3-yl 320.32 Anticancer drug discovery (ligand-efficient analogs) Suzuki-Miyaura coupling 17% yield (with thiophene derivative)
3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile Pyridin-2-yl-ethynyl 237.22 Kinase inhibitor development Sonogashira coupling Not reported

Electronic and Steric Effects

  • Trifluoromethyl (-CF₃) : Enhances electron-withdrawing capacity and thermal stability, making it suitable for OLEDs. The -CF₃ group in 2-fluoro-5-(trifluoromethyl)benzonitrile facilitates hydrogen bonding in solid-state films, improving device efficiency (EQE up to 4.8%) .
  • Alkyne/Imidazopyridine : Compounds like 2-fluoro-5-(imidazo[1,2-a]pyridin-3-yl)benzonitrile exhibit π-conjugation extensions, enhancing binding affinity in drug discovery. However, lower synthetic yields (17%) may limit scalability .
  • Oxoisobenzofuranylidene : The planar, conjugated system in 2-fluoro-5-[(3-oxoisobenzofuran-1(3H)-ylidene)methyl]benzonitrile improves solubility and bioactivity, critical for PARP inhibitors .

Key Research Findings

Substituent-Driven Luminescence : Fluorine and -CF₃ groups reduce aggregation-caused quenching (ACQ) in OLEDs, enabling AIEE (aggregation-induced emission enhancement) .

Mechanochromic Behavior: Certain 2-fluoro-5-substituted benzonitriles exhibit stimuli-responsive luminescence, useful in sensors .

Drug Discovery Efficiency : Low-molecular-weight imidazopyridine derivatives (e.g., 320.32 g/mol) demonstrate high ligand efficiency, critical for CNS permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.